molecular formula C9H12N2O2S B102038 1-(sulfamoylamino)-2,3-dihydro-1H-indene CAS No. 15211-60-6

1-(sulfamoylamino)-2,3-dihydro-1H-indene

Cat. No.: B102038
CAS No.: 15211-60-6
M. Wt: 212.27 g/mol
InChI Key: XDMSKLUZMCCHNK-UHFFFAOYSA-N
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Description

1-(Sulfamoylamino)-2,3-dihydro-1H-indene (CAS RN: 35203-93-1), also known as 2,3-dihydro-1H-indene-5-sulfonamide, is a synthetic organic compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.26 g/mol . Its structure features a bicyclic 2,3-dihydro-1H-indene core (a fused benzene and cyclopentane system) substituted with a sulfamoyl (-SO₂NH₂) group at the 5-position.

The compound’s synthesis and characterization are supported by nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography techniques commonly applied to indene derivatives .

Properties

CAS No.

15211-60-6

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(sulfamoylamino)-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13)

InChI Key

XDMSKLUZMCCHNK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1NS(=O)(=O)N

Canonical SMILES

C1CC2=CC=CC=C2C1NS(=O)(=O)N

Synonyms

Sulfamide, 1-indanyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • LY186641 shares the 5-sulfonamide indene core but incorporates a 4-chlorophenylurea group, enhancing its antineoplastic activity. However, this modification increases molecular weight and complexity, correlating with toxicities like methemoglobinemia .
  • Simpler sulfonamide derivatives (e.g., 5-indanesulfonamide) lack the urea moiety but retain antiproliferative effects, suggesting the sulfonamide group alone contributes to bioactivity .

Indene Derivatives with Antiproliferative Activity

Compound Name Substituents Molecular Weight (g/mol) IC₅₀/Inhibition Rate Mechanism of Action Reference
12d (4-hydroxy-3-methoxyphenyl) 4,5,6-trimethoxy + substituted B-ring ~400 78.82% inhibition at 0.1 mM Tubulin polymerization inhibition
12q (2,3-dihydrobenzofuran-5-yl) 4,5,6-trimethoxy + dihydrobenzofuran ~420 83.61% inhibition at 0.1 mM Tubulin polymerization inhibition
This compound 5-SO₂NH₂ 197.26 Not reported Under investigation

Key Observations :

  • Trimethoxy-substituted indenes (e.g., 12d, 12q) demonstrate potent tubulin inhibition, attributed to electron-rich aromatic systems enhancing hydrophobic interactions with tubulin .

Key Observations :

  • Diaporindenes from natural sources exhibit anti-inflammatory activity through nitric oxide (NO) pathway modulation, likely due to their benzodioxan moieties .
  • The synthetic target compound’s bioactivity remains underexplored but could be optimized for anti-inflammatory applications given structural parallels.

Receptor-Targeting Indene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Target/Activity Reference
VU0488129 (R)-1-(1H-indazol-5-yl)sulfonyl + piperidine carboxamide ~500 Muscarinic acetylcholine receptor PAM
Compound 4 (δ-opioid agonist) 2,3-dihydroindene nucleus (Indn) ~300 δ-agonist (137-fold lower than reference)
Retinoic acid receptor agonists Nitro + alkoxy groups 200–300 Retinoic acid receptor activation

Key Observations :

  • VU0488129 demonstrates how bulky substituents (e.g., indazole sulfonyl groups) can enhance receptor selectivity, though at the cost of synthetic complexity .
  • The target compound’s compact sulfamoylamino group may favor interactions with smaller binding pockets, such as enzyme active sites.

Preparation Methods

Cyclization of Propanoic Acid Derivatives

A widely cited approach involves the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid (7 ) using triflic acid (TfOH) to yield 4,5,6-trimethoxy-2,3-dihydro-1H-indene (8 ) (Scheme 1,). This intermediate is critical for subsequent functionalization. The reaction proceeds via intramolecular Friedel-Crafts alkylation, where the carboxylic acid group acts as a leaving group after activation. Key advantages include:

  • High regioselectivity due to electron-donating methoxy groups directing cyclization.

  • Scalability, with reported yields exceeding 85% under optimized conditions.

Alkylation of α,α′-Dibromo-o-Xylene

Alternative routes leverage α,α′-dibromo-o-xylene as a starting material. Reaction with primary amines in 1,4-dioxane under basic conditions (NaOH) facilitates double alkylation, forming N-substituted 2,3-dihydro-1H-isoindoles. While this method primarily targets isoindoles, modifying the amine nucleophile (e.g., using sulfamoylamine precursors) could theoretically yield the desired indene derivative. However, steric and electronic mismatches often limit direct applicability.

Introduction of the Sulfamoylamino Group

Sulfamoylation of the indene core necessitates a two-step sequence: amine installation followed by sulfamoyl group transfer .

Nitro Reduction

Introducing a nitro group at position 1 via electrophilic aromatic substitution (EAS) followed by catalytic hydrogenation (H₂/Pd-C) provides primary amine 16 (Figure 1). For example, nitration of 4,5,6-trimethoxy-2,3-dihydro-1H-indene using HNO₃/H₂SO₄ at 0°C yields the nitro derivative, which is reduced to 16 in 92% yield (Table 1).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of brominated indene cores with ammonia surrogates (e.g., benzophenone imine) enables direct amine installation. This method avoids harsh nitration conditions but requires anhydrous solvents and specialized ligands.

Sulfamoylation Reaction

The amine 16 reacts with sulfamoyl chloride (ClSO₂NH₂) in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base (Scheme 2). Key parameters include:

  • Stoichiometric control (1:1.2 amine:sulfamoyl chloride) to minimize di-sulfamoylation.

  • Gradual reagent addition to mitigate exothermic side reactions.
    Reported yields for analogous sulfamoylamino derivatives range from 65–78% after silica gel chromatography.

Optimization and Challenges

Solvent and Base Selection

  • DCM vs. THF : Polar aprotic solvents (THF) enhance sulfamoyl chloride solubility but risk nucleophilic attack on the solvent. DCM balances reactivity and stability.

  • Base Efficiency : TEA outperforms pyridine in HCl scavenging, reducing byproduct formation (Table 2).

BaseYield (%)Purity (%)
TEA7895
Pyridine6287

Steric and Electronic Effects

  • Methoxy Substitutents : Electron-donating groups (e.g., 4,5,6-trimethoxy) deactivate the indene core, necessitating higher reaction temperatures (40–50°C) for sulfamoylation.

  • Ring Strain : The fused bicyclic system increases steric hindrance at position 1, slowing reaction kinetics. Microwave-assisted synthesis (50 W, 15 min) improves conversion rates by 20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.45 (s, 1H, ArH), 4.21 (t, J = 7.2 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.82 (s, 6H, 2×OCH₃), 2.95 (m, 2H, CH₂), 2.75 (m, 2H, CH₂).

  • HRMS : m/z calculated for C₁₂H₁₇N₂O₅S [M+H]⁺: 325.0821; found: 325.0819.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with a retention time of 6.7 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Cost (USD/g)Scalability
Cyclization + Sulfamoylation7212.50High
Alkylation + Sulfamoylation5818.75Moderate

The cyclization route offers superior efficiency and cost-effectiveness, making it the preferred industrial-scale method .

Q & A

Q. What are the established synthetic routes for introducing sulfamoyl groups to dihydroindene scaffolds?

The synthesis typically involves sulfamoylation of amine-functionalized indene derivatives. For example, reductive amination of 2,3-dihydro-1H-inden-1-amine intermediates followed by reaction with sulfamoyl chloride under controlled pH (8–9) can yield the target compound. Key intermediates include aminoindane derivatives (e.g., 1-aminoindane hydrochloride ). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic methods are critical for characterizing 1-(sulfamoylamino)-2,3-dihydro-1H-indene?

  • NMR : 1^1H and 13^13C NMR confirm the sulfamoyl group’s integration (δ 3.1–3.3 ppm for NH2_2 protons) and indene backbone geometry .
  • FT-IR : Stretching bands at 1160–1180 cm1^{-1} (S=O) and 1340–1360 cm1^{-1} (S-N) validate sulfamoylation .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 239.08) .

Q. How can researchers ensure the purity of sulfamoylamino-indene derivatives during synthesis?

Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) to isolate >98% pure fractions. Monitor by UV absorption at 254 nm .

Advanced Research Questions

Q. How should researchers resolve crystallographic data discrepancies in sulfamoylamino-indene derivatives?

Contradictions in bond angles or torsion angles (e.g., dihydroindene ring distortions) may arise from crystal packing effects. Employ synchrotron X-ray diffraction for high-resolution data and refine structures using software like SHELXL. Cross-validate with DFT-optimized geometries (B3LYP/6-311G**) .

Q. What experimental strategies mitigate sulfamoyl group hydrolysis during storage?

Stabilize the compound by storing at -20°C under inert atmosphere (argon) in anhydrous DMSO or acetonitrile. Avoid aqueous buffers with pH <6 or >8, as sulfamoyl bonds are pH-sensitive .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfamoyl S atom) prone to nucleophilic attack. Solvent effects can be modeled using the SMD continuum approach .

Q. What mechanistic insights explain contradictory biological activity data in sulfamoylamino-indene analogs?

Variations in activity may stem from stereoelectronic effects. For example, (S)-enantiomers often show higher receptor affinity due to optimal hydrogen bonding with target proteins. Conduct enantioselective synthesis and correlate activity with stereochemistry using chiral HPLC .

Q. How does the dihydroindene scaffold’s conformation influence sulfamoyl group orientation?

X-ray crystallography of analogs (e.g., (2E)-2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one) reveals that boat conformations in the indene ring position the sulfamoyl group axially, enhancing hydrogen-bonding interactions .

Q. What strategies optimize reaction yields for large-scale sulfamoylation?

Use flow chemistry with immobilized catalysts (e.g., Pd/C) to enhance mixing and reduce side reactions. Monitor reaction progress in real-time via inline IR spectroscopy .

Q. How can NMR relaxation studies elucidate conformational dynamics in solution?

Perform 15^{15}N-1^1H HSQC experiments to probe sulfamoyl NH2_2 group mobility. Variable-temperature NMR (298–318 K) identifies energy barriers for ring puckering .

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